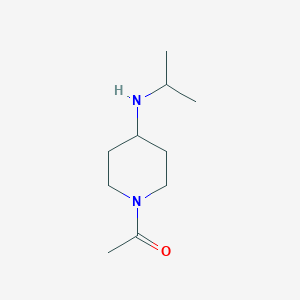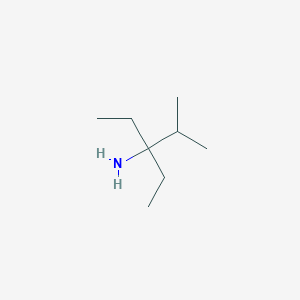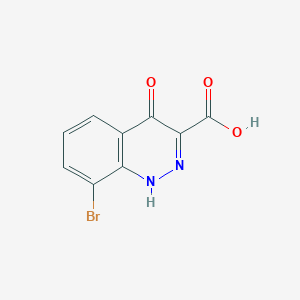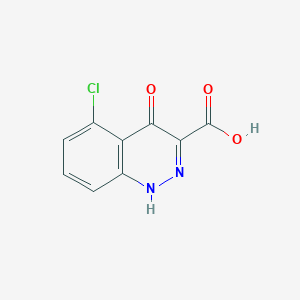
1-(4-Isopropylamino-piperidin-1-yl)-ethanone
描述
1-(4-Isopropylamino-piperidin-1-yl)-ethanone, also known as 4-IA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a ketone derivative of piperidine and has a molecular formula of C12H22N2O.
作用机制
The mechanism of action of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone involves its interaction with the dopamine transporter. This molecule acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 1-(4-Isopropylamino-piperidin-1-yl)-ethanone increases the level of dopamine in the brain, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone are primarily related to its interaction with the dopamine transporter. The increased dopamine signaling in the brain can lead to various effects, including increased locomotor activity, reward-seeking behavior, and addiction-related behaviors. This molecule has also been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD).
实验室实验的优点和局限性
One of the significant advantages of using 1-(4-Isopropylamino-piperidin-1-yl)-ethanone in lab experiments is its potent inhibitory effect on the dopamine transporter. This makes it a valuable tool for studying the function of the dopamine transporter and its role in various physiological and pathological conditions. However, one of the limitations of using this molecule is its potential for abuse and addiction-related behaviors.
未来方向
There are several future directions for the use of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone in scientific research. One potential direction is the development of new therapeutic agents for the treatment of ADHD and other dopamine-related disorders. Another direction is the investigation of the role of the dopamine transporter in various neuropsychiatric disorders, including depression, anxiety, and addiction. Additionally, further research is needed to understand the potential risks associated with the use of this molecule in laboratory experiments and its potential for abuse.
In conclusion, 1-(4-Isopropylamino-piperidin-1-yl)-ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has been used as a research tool to study the function of the dopamine transporter and its role in various physiological and pathological conditions. While there are several advantages to using this molecule in laboratory experiments, it is essential to understand its potential risks and limitations. There are also several future directions for the use of this molecule in scientific research, including the development of new therapeutic agents and the investigation of the role of the dopamine transporter in neuropsychiatric disorders.
科学研究应用
1-(4-Isopropylamino-piperidin-1-yl)-ethanone has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this molecule is in the field of neuroscience, where it has been used as a research tool to study the function of the dopamine transporter. It has also been used in research studies to investigate the effects of psychostimulant drugs on the brain.
属性
IUPAC Name |
1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVDPWNXSXQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylamino-piperidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3300486.png)


![N-{3'-acetyl-5-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3300493.png)
![N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B3300500.png)





![Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine](/img/structure/B3300540.png)
![2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3300548.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3300579.png)
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3300587.png)